1,4-Diazabicyclo[2.2.2]octane;trimethylalumane

Catalog No.
S735980
CAS No.
137203-34-0
M.F
C12H30Al2N2
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane

CAS Number

137203-34-0

Product Name

1,4-Diazabicyclo[2.2.2]octane;trimethylalumane

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;trimethylalumane

Molecular Formula

C12H30Al2N2

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;;

InChI Key

WSTAITCRSVOCTK-UHFFFAOYSA-N

SMILES

C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2

Canonical SMILES

C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2

Improved Handling and Safety

Unlike Me3Al, which is a pyrophoric liquid requiring strict handling under inert atmosphere, DABAL-Me3 is a free-flowing solid. This property allows for easier handling and manipulation without the need for specialized equipment or rigorous precautions. This characteristic makes DABAL-Me3 a safer alternative to Me3Al for research laboratories, especially for those with limited resources or expertise in handling pyrophoric materials.

Applications in Organic Synthesis

DABAL-Me3 functions as a methylating agent, transferring a methyl group (CH3) to various organic substrates. Its applications encompass a broad range of organic reactions, including:

  • Methylation of aldehydes and imines: DABAL-Me3 effectively methylates aldehydes and imines to yield the corresponding alcohols and amines, respectively.
  • Methylation of aryl and vinyl halides: DABAL-Me3 can methylate aryl and vinyl halides, leading to the formation of substituted aromatic and alkene compounds.
  • Conjugate addition to enones: DABAL-Me3 participates in conjugate addition reactions with enones, forming valuable intermediates for further synthetic transformations.
  • Amide bond formation: DABAL-Me3 can be employed for the formation of amide bonds, which are essential linkages in various organic molecules, including peptides and pharmaceuticals.

1,4-Diazabicyclo[2.2.2]octane;trimethylalumane is a complex compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with trimethylalumane. The bicyclic compound, known as DABCO, consists of two nitrogen atoms and is characterized by its high nucleophilicity and basicity. It serves as a versatile catalyst in various

  • Polymerization Reactions: It acts as a nucleophilic catalyst for the formation of polyurethanes from isocyanate-functionalized monomers and alcohols.
  • Baylis-Hillman Reaction: This compound facilitates the reaction between aldehydes and unsaturated ketones, promoting the formation of β-hydroxy carbonyl compounds.
  • Electrophilic Fluorination: The compound can be used to generate Selectfluor, a reagent for electrophilic fluorination, through alkylation of DABCO .

The synthesis of 1,4-diazabicyclo[2.2.2]octane;trimethylalumane typically involves:

  • Thermal Reactions: The compound can be synthesized through thermal reactions involving precursors such as ethanolamine in the presence of zeolitic catalysts.
  • Alkylation Reactions: The introduction of trimethylalumane can occur via alkylation methods where DABCO is reacted with trimethylaluminum under controlled conditions to form the desired adduct .

1,4-Diazabicyclo[2.2.2]octane;trimethylalumane finds applications in various fields:

  • Catalysis: Utilized as a catalyst in polymerization processes and organic synthesis.
  • Chemical Defense: Incorporated into activated carbon filters for protective masks due to its chemical properties.
  • Fluorescence Microscopy: Enhances the stability and effectiveness of fluorescent dyes used in biological imaging .

Several compounds share structural or functional similarities with 1,4-diazabicyclo[2.2.2]octane;trimethylalumane:

  • Quinuclidine: Similar bicyclic structure but lacks nitrogen atoms at specific positions, affecting its nucleophilicity.
  • Triethylenediamine: A linear amine that serves as a catalyst but does not possess the bicyclic framework.
  • N,N,N',N'-Tetramethylethylenediamine: A linear diamine that exhibits different catalytic properties.

Comparison Table

Compound NameStructure TypeKey Features
1,4-Diazabicyclo[2.2.2]octaneBicyclic amineHigh nucleophilicity and basicity
QuinuclidineBicyclic amineOne nitrogen replaced by carbon
TriethylenediamineLinear amineLess sterically hindered
N,N,N',N'-TetramethylethylenediamineLinear diamineDifferent catalytic properties

The uniqueness of 1,4-diazabicyclo[2.2.2]octane;trimethylalumane lies in its dual functionality as both a strong nucleophile and a catalyst due to its bicyclic structure combined with aluminum's reactivity.

The historical foundation of DABAL-Me₃ rests upon the independent development of its two constituent components. 1,4-Diazabicyclo[2.2.2]octane, better known as DABCO, has been recognized for at least 100 years, originally under the name quinolidine. The compound gained significant attention in 1943 when Otto Hromatka and Eva Engel at the University of Vienna successfully synthesized it through the cyclization of dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine.

DABCO's commercial production evolved to utilize catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine, establishing it as a readily available tertiary amine base. The compound's unique bicyclic structure, with the molecular formula N₂(C₂H₄)₃, features two unhindered tertiary amine groups that confer exceptional nucleophilicity and basicity. The structural peculiarity of DABCO lies in its adoption of boat conformations in the diazacyclohexane rings rather than the more common chair conformations, with eclipsed methylene hydrogen atoms within each ethylene linkage.

Trimethylaluminum, the other constituent of DABAL-Me₃, emerged as one of the simplest and most important organoaluminum compounds. Despite its name suggesting a monomeric structure, trimethylaluminum exists as a dimer with the formula Al₂(CH₃)₆. This colorless liquid exhibits extreme pyrophoric behavior, making it challenging to handle in standard laboratory environments. The compound's significance grew substantially with the invention of Ziegler-Natta catalysis, where organoaluminum compounds found prominent roles in polyolefin production.

Evolution of DABAL-Me₃ as a Non-pyrophoric Alternative

The development of DABAL-Me₃ emerged from the critical need to address the severe handling limitations imposed by trimethylaluminum's pyrophoric nature. The Woodward group at the University of Nottingham, United Kingdom, pioneered the development of this adduct as a solution to make trimethylaluminum chemistry more accessible to general laboratory settings.

DABAL-Me₃ represents a paradigm shift in organoaluminum chemistry by transforming a highly dangerous pyrophoric liquid into a stable, free-flowing solid that can be manipulated without requiring an inert atmosphere. The compound exhibits hydrolytic stability comparable to lithium borohydride, being moisture sensitive but sufficiently stable to be weighed on laboratory benches and stored in standard glassware.

The transformation achieved through adduct formation fundamentally altered the practical accessibility of methyl anion equivalent chemistry. While trimethylaluminum requires specialized handling protocols, inert atmosphere techniques, and significant safety measures, DABAL-Me₃ can be briefly handled in non-humid air, dramatically expanding its potential applications.

Nomenclature and Structural Classification

The compound 1,4-diazabicyclo[2.2.2]octane;trimethylalumane carries multiple nomenclature designations reflecting its dual nature as both an adduct and a discrete chemical entity. The systematic name follows IUPAC conventions, identifying the bicyclic diamine component followed by the organoaluminum moiety.

Alternative nomenclature includes bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct, emphasizing the 2:1 stoichiometric relationship between trimethylaluminum and DABCO in the complex structure. The compound is also designated as bis(trimethylaluminum)-DABCO adduct, DABAL-Me₃, DABAL-trimethylaluminum, and triethylenediamine bis(trimethylaluminum).

The molecular formula C₁₂H₃₀Al₂N₂ reflects the composition, with a molecular weight of 256.34 g/mol. The CAS number 137203-34-0 provides unambiguous identification for regulatory and commercial purposes.

Structurally, the compound belongs to the class of coordination complexes where the DABCO molecule serves as a bridging ligand between two trimethylaluminum units. The linear formula (CH₃)₃Al·C₆H₁₂N₂·Al(CH₃)₃ explicitly shows this arrangement.

Historical Significance in Chemical Research

The development of DABAL-Me₃ represents a significant milestone in the evolution of safer synthetic methodology. Prior to its introduction, the utilization of trimethylaluminum was largely restricted to specialized laboratories equipped with sophisticated inert atmosphere handling capabilities and extensive safety protocols.

The compound's introduction democratized access to aluminum-mediated methyl transfer chemistry, enabling researchers in standard synthetic laboratories to employ these transformations without the extreme safety requirements associated with pyrophoric reagents. This accessibility has facilitated broader exploration of aluminum-based synthetic methodology across diverse research environments.

The historical impact extends beyond mere convenience, as DABAL-Me₃ has enabled the development of new synthetic protocols that would have been impractical with traditional trimethylaluminum handling requirements. The compound has found applications in numerous reaction paradigms, including methylations of aldehydes and imines, methylation of aryl and vinyl halides, conjugate additions to enones, and amide bond formation.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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